

physical and chemical properties of Propoxon

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Compound of Interest

Compound Name: *Propoxon*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Propoxon**

Introduction

Propoxur, a carbamate insecticide, was first introduced by Bayer in 1959.^[1] It is a non-systemic insecticide known for its rapid knockdown and long residual effect against a broad spectrum of pests, including those that cause damage through sucking and chewing.^{[1][2][3]} Propoxur is also utilized for flea and tick control on domestic pets.^{[2][3]} Its primary mechanism of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.^{[4][5]} This guide provides a comprehensive overview of the physical and chemical properties of **Propoxon**, its mechanism of action, and the experimental protocols used for its analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Identity

Identifier	Value
Chemical Name	2-isopropoxyphenyl methylcarbamate[6]
Common Name	Propoxur[1]
Synonyms	Baygon, Aprocarb, Blattanex, Uden, PHC[4][7]
CAS Number	114-26-1[6][8]
Molecular Formula	C ₁₁ H ₁₅ NO ₃ [3][8]
Molecular Weight	209.24 g/mol [9]
Canonical SMILES	CC(C)OC1=CC=CC=C1OC(=O)NC[3]
InChIKey	ISRUGXGCCGIOQO-UHFFFAOYSA-N[3][10]

Physical and Chemical Properties

Propoxur is a white to cream-colored crystalline solid with a mild phenolic odor.[4][6] The technical material typically contains over 95% Propoxur and may exist in two crystal forms.[4]

Quantitative Physical and Chemical Properties

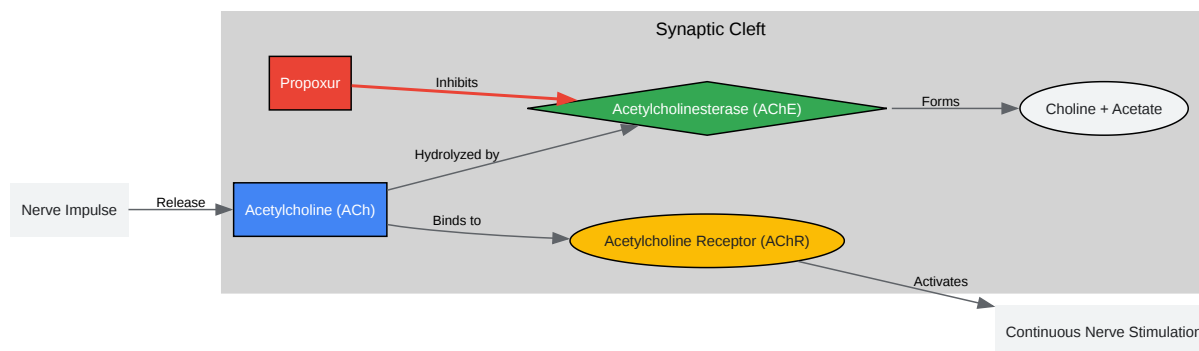
Property	Value	Conditions
Melting Point	91.5°C (pure); 84-89°C (technical)[4][11]	
Boiling Point	Decomposes upon distillation[9]	
Water Solubility	2000 mg/L[6]	20°C
~0.2% (1900-2000 mg/L)[4][12]	20°C	
Vapor Pressure	1.3×10^{-3} Pa (9.75×10^{-6} mmHg)[11][13]	20°C
1×10^{-2} mmHg[4]	120°C	
Density	1.12 - 1.19 g/cm ³ [4][11]	20°C
log Kow (Octanol-Water Partition Coefficient)	1.52[9]	
Adsorption Coefficient (Koc)	30[6]	

Chemical Stability and Reactivity

Propoxur is stable under normal storage conditions but is susceptible to hydrolysis, particularly in alkaline media.[4][11] The rate of hydrolysis increases significantly with pH.[11] For instance, the half-life of Propoxur in an aqueous solution at 20°C is approximately 40 minutes at a pH of 10.8.[4] In neutral aerated river water at 25°C, the half-life is less than two days.[13] Decomposition at elevated temperatures can produce methyl isocyanate and nitrogen oxides.[11]

Mechanism of Action and Signaling Pathways

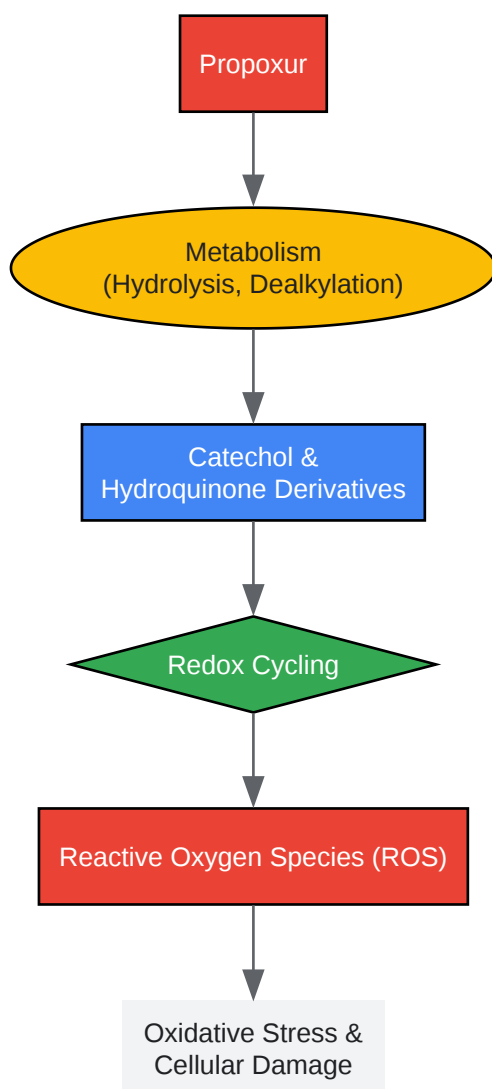
The primary mechanism of action for Propoxur is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4] By inhibiting AChE, Propoxur causes an accumulation of acetylcholine at synaptic junctions, leading to overstimulation of the nervous system and ultimately, the death of the insect.[4]



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Caption: Cholinesterase inhibition pathway by Propoxur.

Recent studies suggest a secondary mechanism of action involving the generation of reactive oxygen species (ROS).[5] Metabolic processes, such as hydrolysis of the carbamate group and dealkylation of the isopropyl group, can yield catechol and hydroquinone derivatives.[5] These derivatives can undergo redox cycling, leading to the production of ROS, which contributes to cellular damage and toxicity.[5]



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Caption: Proposed pathway for ROS generation from Propoxur metabolism.

Experimental Protocols

Determination of Propoxur Content and Impurities

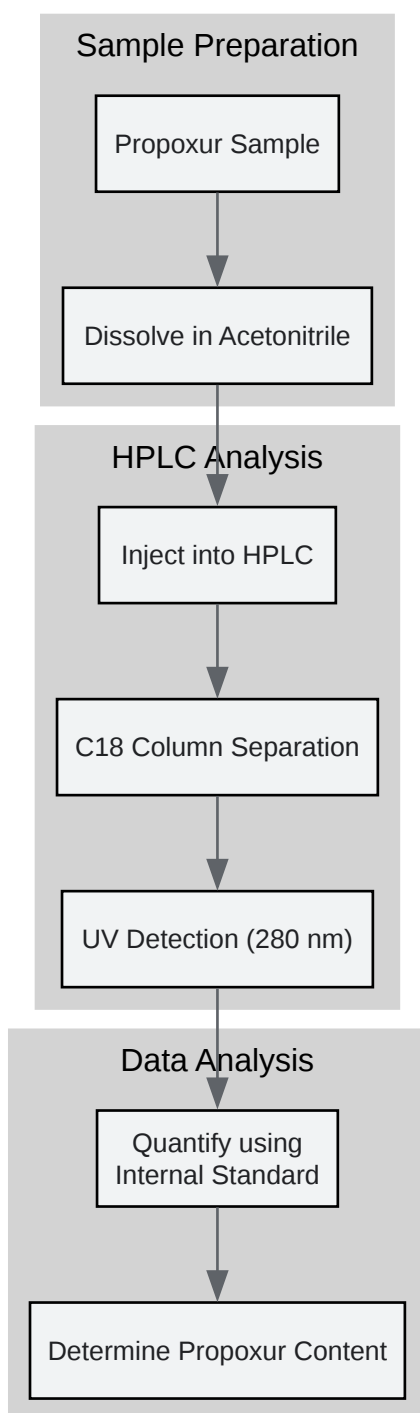
The determination of Propoxur content and its impurities is commonly performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Method:

- Principle: Reversed-phase HPLC with UV detection is a standard method for quantifying Propoxur.[14]
- Instrumentation: A standard HPLC system equipped with a UV detector. A Luna Omega C18 column is often used.[15][16]
- Mobile Phase: An isocratic elution of acetonitrile (ACN) and water, typically in a 70:30 (v/v) ratio, is employed.[15][16]
- Flow Rate: A flow rate of 1.2 mL/min is commonly used.[15][16]
- Detection: UV detection is set at 280 nm.[14]
- Internal Standard: Ethyl benzoate is frequently used as an internal standard for accurate quantification.[14]
- Sample Preparation: The sample is dissolved in acetonitrile before injection.[14]
- Validation: The method is validated for specificity, linearity, accuracy, and precision.[14]

GC-FID Method for Residual Solvents:

- Principle: Gas Chromatography with a Flame Ionization Detector (GC-FID) is used to determine residual solvents from the manufacturing process.[14]
- Instrumentation: A standard GC system with an FID.
- Carrier Gas: Typically an inert gas like helium or nitrogen.
- Sample Preparation: The sample is dissolved in a suitable solvent.
- Analysis: The retention times of the peaks are compared to known standards to identify and quantify residual solvents.[14]



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Caption: General experimental workflow for HPLC analysis of Propoxur.

Spectrophotometric Determination

A simple spectrophotometric method can also be used for the determination of Propoxur in various samples.[17]

- Principle: The method is based on the coupling of the hydrolysis product of Propoxur with diazotized 3-aminopyridine in an alkaline medium to form an azo-dye.[17]
- Detection: The resulting azo-dye exhibits maximum absorbance at 463 nm.[17]
- Linearity: Beer's law is obeyed in the concentration range of 0.05 to 1.2 µg/mL of Propoxur. [17]
- Sensitivity: The molar absorptivity is $3.10 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$. [17]

Conclusion

Propoxur remains a significant insecticide due to its efficacy and broad range of applications. A thorough understanding of its physical and chemical properties is crucial for its safe handling, formulation development, and environmental risk assessment. The established analytical methods, such as HPLC and GC, provide reliable means for quality control and residue analysis. Further research into its secondary mechanisms of action, such as ROS generation, will continue to enhance our understanding of its toxicological profile and potential environmental impact.

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